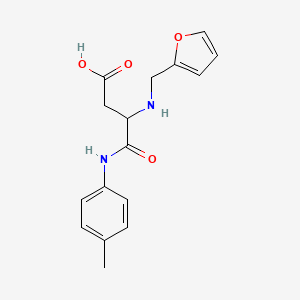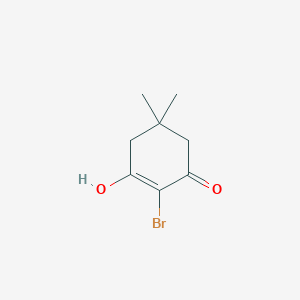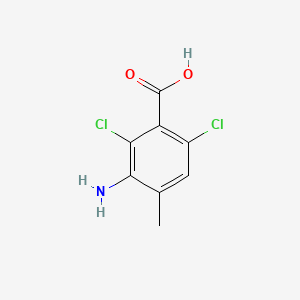![molecular formula C25H23FN2O2 B12458422 2-Fluoro-4-[3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B12458422.png)
2-Fluoro-4-[3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-[3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol is a complex organic compound that features a fluorine atom, a biphenyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-[3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-Fluoro-4-[3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-[3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with specific molecular targets. The fluorine atom and oxadiazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester
- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
Uniqueness
2-Fluoro-4-[3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol is unique due to its specific combination of a fluorine atom, biphenyl group, and oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C25H23FN2O2 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2-fluoro-4-[3-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C25H23FN2O2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)24-27-25(30-28-24)21-14-15-23(29)22(26)16-21/h6-16,29H,2-5H2,1H3 |
Clave InChI |
SDYGTGDZKQACTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(7H-purin-6-ylamino)ethoxy]ethanol](/img/structure/B12458359.png)
![1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B12458362.png)

![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12458370.png)
![(1R,2S)-2-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12458381.png)
![1-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B12458389.png)



![N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B12458411.png)
![2-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12458421.png)
